5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine
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Overview
Description
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused furo-pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the reaction of benzyl and phenyl derivatives, followed by cyclization to form the furo-pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve optimization of the laboratory synthesis routes for larger scale production. This would include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it might interact with enzymes or receptors, altering their activity and thus influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine
- 5-Benzyl-3-ethyl-2-methyl-6-phenyl-4-(phenylethynyl)-4H-pyran-3,5-dicarboxylate
Uniqueness
What sets 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine apart is its unique furo-pyridine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions .
Properties
CAS No. |
1807542-97-7 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-benzyl-3-phenyl-6,7-dihydro-4H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C20H19NO/c1-3-7-16(8-4-1)13-21-12-11-18-15-22-20(19(18)14-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI Key |
BMWMRXNYWYRLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C(OC=C21)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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